1-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl]-4-methylpiperazine
Overview
Description
1-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl]-4-methylpiperazine is a complex organic compound belonging to the piperazine family Piperazine derivatives are known for their diverse pharmacological properties and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl]-4-methylpiperazine typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 4-methylpiperazine, undergoes nitration to introduce a nitro group at the 4-position.
Coupling Reaction: The nitrated intermediate is then coupled with 4-(4-methoxyphenyl)piperazine using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl]-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as halides, amines, or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: 1-[3-[4-(4-aminophenyl)piperazin-1-yl]-4-nitrophenyl]-4-methylpiperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Decomposition products depending on the reaction conditions.
Scientific Research Applications
1-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl]-4-methylpiperazine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including neurological disorders and cancer.
Biological Research: The compound is used as a tool to study receptor interactions and signal transduction pathways in cells.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
4-(4-methoxyphenyl)piperazine: A simpler derivative with similar structural features.
4-nitrophenylpiperazine: Another related compound with a nitro group.
4-methylpiperazine: The core structure of the compound.
Uniqueness: 1-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl]-4-methylpiperazine is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl]-4-methylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-23-9-11-25(12-10-23)19-5-8-21(27(28)29)22(17-19)26-15-13-24(14-16-26)18-3-6-20(30-2)7-4-18/h3-8,17H,9-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVYRCCVTXSYFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCN(CC3)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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